![molecular formula C16H20N2O2 B3003114 N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide CAS No. 1394675-99-0](/img/structure/B3003114.png)
N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide, also known as CMI-977, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide is not fully understood. However, studies have suggested that N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide may act by inhibiting the activity of certain enzymes or pathways involved in cell growth, inflammation, and viral replication. For example, N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine synthesis and cell proliferation (Liu et al., 2010). N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines (Chen et al., 2014).
Biochemical and Physiological Effects:
N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer research, N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide has been shown to induce apoptosis (programmed cell death) in tumor cells and inhibit tumor growth (Liu et al., 2010). In inflammation research, N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1) (Chen et al., 2014). In viral infections research, N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide has been shown to inhibit the replication of HCMV and reduce the expression of viral genes (Biron et al., 2002).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide in lab experiments is its ability to selectively target certain enzymes or pathways involved in disease progression. This allows for more specific and targeted therapies, which may have fewer side effects than traditional chemotherapeutic agents. However, one of the limitations of using N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy (Cerny et al., 1998).
Direcciones Futuras
For N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide research include further studies on its mechanism of action, clinical trials, development of more soluble forms, combination therapy studies, and long-term effects studies.
Métodos De Síntesis
The synthesis of N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide involves several steps, including the reaction of 3-hydroxybenzoic acid with thionyl chloride to form 3-chlorobenzoic acid, which is then reacted with 2-methyl-2-butene to form 3-(2-methyl-2-butene)oxybenzoic acid. The resulting acid is then reacted with N,N-dimethylformamide dimethyl acetal and cyanogen bromide to form N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide (Cerny et al., 1998).
Aplicaciones Científicas De Investigación
N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide has been shown to inhibit the growth of several tumor cell lines, including breast, prostate, and lung cancer cells (Liu et al., 2010). In inflammation research, N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha (TNF-α) (Chen et al., 2014). In viral infections research, N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide has been shown to inhibit the replication of human cytomegalovirus (HCMV) (Biron et al., 2002).
Propiedades
IUPAC Name |
N-(2-cyanopropan-2-yl)-3-(3-methylbut-2-enoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12(2)8-9-20-14-7-5-6-13(10-14)15(19)18-16(3,4)11-17/h5-8,10H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPLBBFPSITFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=CC(=C1)C(=O)NC(C)(C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


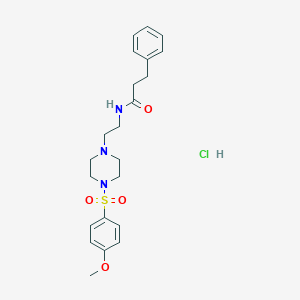
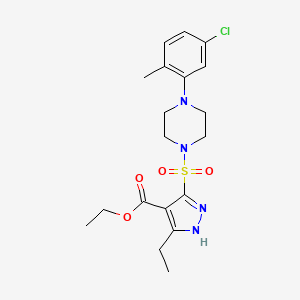
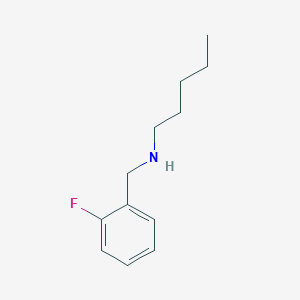


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide](/img/structure/B3003042.png)
![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3003045.png)
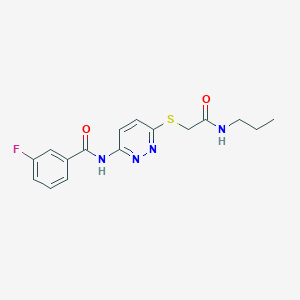
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B3003048.png)


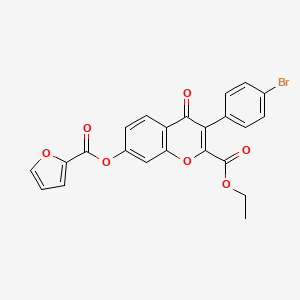
![6-Iodo-1H-benzo[cd]indol-2-one](/img/structure/B3003055.png)